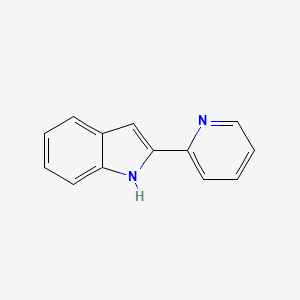

2-(2-Pyridinyl)-1H-indole

Übersicht

Beschreibung

2-(2-Pyridinyl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of an indole ring fused with a pyridine ring at the second position

Wirkmechanismus

Target of Action

Similar compounds such as benzimidazoles have been shown to interact with various biological targets . For instance, benzimidazoles have been used as corrosion inhibitors, indicating their interaction with metal surfaces . In the biological context, they have been reported to exhibit significant analgesic activity .

Mode of Action

It’s worth noting that benzimidazoles, which share a similar structure, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . In a biological context, benzimidazole derivatives have shown significant analgesic activity, suggesting they may interact with pain receptors or related biochemical pathways .

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit significant analgesic activity , suggesting they may affect pain signaling pathways.

Pharmacokinetics

Similar compounds such as benzimidazoles have been studied for their pharmacokinetic properties .

Result of Action

Benzimidazole derivatives have been reported to exhibit significant analgesic activity , suggesting they may reduce pain signals at the molecular and cellular levels.

Action Environment

The environmental behavior of similar compounds has been studied . For instance, the behavior of fluopyram, a pesticide, in tropical agricultural environments was explored, including its dissipation, adsorption, and leaching behaviors .

Biochemische Analyse

Biochemical Properties

2-(2-Pyridinyl)-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme aromatase (CYP19), where this compound acts as an inhibitor, affecting the enzyme’s ability to convert androgens to estrogens . Additionally, this compound has been shown to interact with apoptosis signal-regulating kinase 1 (ASK1), inhibiting its activity and thereby modulating apoptotic pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cancer cell lines, this compound induces apoptosis and causes G1 cell cycle arrest . This compound also affects the activity of multiple kinases, leading to alterations in cell signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound inhibits the activity of aromatase by binding to its active site, preventing the conversion of androgens to estrogens . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including liver damage and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its involvement in the degradation of 3,5,6-trichloro-2-pyridinol, where it acts as a substrate for specific monooxygenases . This interaction affects the metabolic flux and levels of metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . This interaction affects its localization and accumulation within cells, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with target biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridinyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with isatin under acidic conditions, leading to the formation of the indole ring fused with the pyridine ring. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired compound from 2-bromoindole and 2-pyridylboronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Pyridinyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives with hydrogenated rings.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 2-(2-Pyridinyl)-1H-indole. The compound has been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. This mechanism has been particularly effective against various tumor cell lines, including breast cancer cells such as MDA-MB-231 and MCF-7 .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound derivatives on HCT-116 colorectal carcinoma and MCF-7 breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting the compound's potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound exhibits strong antibacterial and antifungal activities. Research indicates that this compound derivatives can inhibit bacterial topoisomerase IV and DNA gyrase enzymes, which are crucial for bacterial DNA replication. This action has shown effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Case Study: Antibacterial Activity

In a comparative study, various derivatives of this compound were tested against MRSA and VRE. The findings demonstrated that certain derivatives exhibited potent antibacterial activity, significantly reducing bacterial growth in vitro .

Neuroprotective Effects

Indole derivatives have been recognized for their ability to penetrate the blood-brain barrier, making them potential candidates for treating neurodegenerative disorders. Research has shown that compounds like this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby enhancing cholinergic neurotransmission .

Case Study: Inhibition of Acetylcholinesterase

A study synthesized several indole derivatives and assessed their AChE inhibitory activity. The results indicated that some compounds had IC50 values below 20 µM, demonstrating significant potency against AChE .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by modulating signaling pathways associated with inflammation. Studies have suggested that this compound can suppress pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in chronic inflammatory conditions like rheumatoid arthritis .

Case Study: Inhibition of Pro-inflammatory Cytokines

In vitro experiments showed that treatment with this compound derivatives led to a marked decrease in the levels of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) .

Synthesis of Novel Compounds

The versatility of the indole scaffold allows for the synthesis of various derivatives with enhanced biological activities. Recent advancements in synthetic methodologies have enabled the development of new indole-based compounds through multicomponent reactions and other synthetic strategies .

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Pyridinyl)benzimidazole

- 2-(2-Pyridinyl)quinoxaline

- 2-(2-Pyridinyl)thiazole

Comparison: 2-(2-Pyridinyl)-1H-indole is unique due to its indole-pyridine fusion, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable scaffold in drug design and materials science .

Biologische Aktivität

Overview

2-(2-Pyridinyl)-1H-indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an indole ring fused with a pyridine ring, which contributes to its unique chemical properties and biological interactions. Research has highlighted its potential in various therapeutic areas, particularly in cancer treatment, due to its ability to interact with key biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Notably, it acts as an aromatase inhibitor , which is crucial in the regulation of estrogen synthesis from androgens. This inhibition can significantly impact hormone-dependent cancers, such as breast cancer, where estrogen plays a pivotal role in tumor growth.

Key Mechanisms:

- Inhibition of Aromatase (CYP19) : By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body.

- Induction of Apoptosis : In HepG2 cancer cell lines, this compound has been shown to induce apoptosis and cause G1 cell cycle arrest, indicating its potential as an anticancer agent.

Biological Activities

Research has documented various biological activities associated with this compound:

- Anticancer Activity : Studies reveal that compounds similar to this compound exhibit significant anticancer properties by targeting multiple pathways involved in cancer cell proliferation and survival .

- Anti-inflammatory Properties : The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity, although further research is needed to elucidate the mechanisms involved .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It interacts with membrane transporters that facilitate its uptake into cells. Stability studies show that the compound remains stable under standard laboratory conditions, which is crucial for its therapeutic applications.

Anticancer Studies

A review of indole derivatives highlights that many compounds within this class have been developed as anticancer agents. For instance, several indole-based drugs are either in clinical use or undergoing clinical trials for their efficacy against various cancers, including those resistant to standard therapies .

Table: Comparison of Biological Activities

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGGLCIDAMICTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296915 | |

| Record name | 2-(Pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13228-40-5 | |

| Record name | 13228-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-(2-pyridyl)indole?

A1: The molecular formula of 2-(2-pyridyl)indole is C13H10N2, and its molecular weight is 194.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-(2-pyridyl)indole?

A2: Common spectroscopic techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. [, , , ] * Infrared (IR) spectroscopy: This method identifies functional groups and characterizes molecular vibrations by analyzing the absorption of infrared radiation by the molecule. [, ] * UV-Vis spectroscopy: This technique studies the electronic transitions within the molecule by analyzing the absorption and transmission of ultraviolet and visible light. [, , ]

Q3: What is the significance of the syn and anti rotamers of 2-(2-pyridyl)indole?

A3: 2-(2-Pyridyl)indole can exist in two rotameric forms: syn and anti. The syn conformer, where the nitrogen atoms of the indole and pyridine rings are on the same side, is more stable in aprotic solvents and can form cyclic, doubly hydrogen-bonded complexes with protic solvents. These complexes exhibit unique photophysical properties, including fluorescence quenching due to photoinduced double proton transfer and internal conversion. [, ] The anti rotamer becomes more prevalent in alcohols, suggesting a significant influence of solvent on the conformational equilibrium. []

Q4: What is the Fischer indole synthesis, and how is it applied to the preparation of 2-(2-pyridyl)indole derivatives?

A4: The Fischer indole synthesis is a classic method for synthesizing indoles by reacting a phenylhydrazine with an aldehyde or ketone under acidic conditions. This method has been successfully employed to prepare various 2-(2-pyridyl)indole derivatives, often utilizing microwave irradiation and catalysts like zinc chloride for enhanced efficiency and yield. [, , ]

Q5: How are palladium-catalyzed cross-coupling reactions utilized in the synthesis of 2-(2-pyridyl)indoles?

A5: Palladium(0)-catalyzed cross-coupling reactions, particularly those involving 2-indolylzinc halides and 2-halopyridines, have emerged as efficient methods for synthesizing 2-(2-pyridyl)indoles. These reactions offer versatility in introducing various substituents on the indole and pyridine rings, enabling the synthesis of a wide range of derivatives. [, , ]

Q6: How can 2-(2-pyridyl)indole be used in the synthesis of indolo[2,3-a]quinolizidines?

A6: 2-(2-Pyridyl)indole can be transformed into the indolo[2,3-a]quinolizidine system, a structural motif found in various alkaloids. The key steps involve the stereoselective hydrogenation of the pyridine ring, followed by electrophilic cyclization onto the indole 3-position. Pummerer cyclizations, involving the formation and subsequent reaction of a thionium ion, have been successfully employed in this cyclization step. []

Q7: What is the typical coordination mode of 2-(2-pyridyl)indole with transition metals?

A7: 2-(2-Pyridyl)indole generally acts as an N,N-bidentate ligand when deprotonated, forming a five-membered chelate ring with the metal center. This coordination mode has been observed with various transition metals, including Re(I), Ru(II), Rh(III), and Ir(III). []

Q8: How does the introduction of substituents on the 2-(2-pyridyl)indole framework affect the luminescence properties of its boron complexes?

A8: The introduction of electron-withdrawing or electron-donating groups at the 5-position of the 2-(2-pyridyl)indole ligand can significantly influence the luminescence properties of its diphenylboron complexes. For instance, fluorine and chlorine substituents induce a blue shift in the emission maximum compared to the unsubstituted complex, while a methoxy group leads to a red shift, highlighting the potential for tuning luminescence through structural modifications. []

Q9: How are computational methods employed to study the properties of 2-(2-pyridyl)indole?

A9: Computational chemistry plays a crucial role in understanding the properties and behavior of 2-(2-pyridyl)indole. Density functional theory (DFT) calculations are widely used to predict molecular geometries, vibrational frequencies, electronic transitions, and intermolecular interactions. These calculations provide valuable insights into the structure-property relationships of this compound and its derivatives. [, ]

Q10: What are the potential applications of 2-(2-pyridyl)indole and its derivatives in materials science?

A10: The unique electronic and optical properties of 2-(2-pyridyl)indole and its metal complexes make them promising candidates for various materials applications, including:* Organic Light-Emitting Diodes (OLEDs) [, ]: The luminescent properties of certain 2-(2-pyridyl)indole derivatives make them suitable as emitters in OLEDs. * Sensors []: The ability of 2-(2-pyridyl)indole complexes to exhibit changes in fluorescence intensity upon interaction with analytes makes them potentially useful as sensors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.